
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile typically involves multiple steps, starting with the preparation of the triphenylcyclopropene intermediate. This intermediate is then reacted with a fluorene derivative under specific conditions to form the final product. Common reagents used in these reactions include potassium cyanide and diphenylacetylene .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the carbonitrile group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transport in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Shares the triphenylcyclopropene moiety but lacks the fluorene backbone.
1,2,3-Triphenylcycloprop-2-en-1-ylium perchlorate: Similar structure but with a different functional group.
Uniqueness
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is unique due to its combination of a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
105281-52-5 |
|---|---|
Formule moléculaire |
C35H23N |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
9-(1,2,3-triphenylcycloprop-2-en-1-yl)fluorene-9-carbonitrile |
InChI |
InChI=1S/C35H23N/c36-24-34(30-22-12-10-20-28(30)29-21-11-13-23-31(29)34)35(27-18-8-3-9-19-27)32(25-14-4-1-5-15-25)33(35)26-16-6-2-7-17-26/h1-23H |
Clé InChI |
XYRXYQGOYDBSPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C#N)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




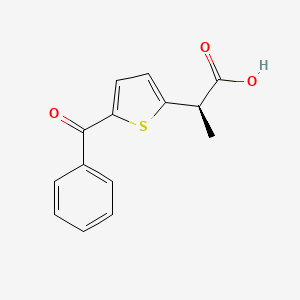
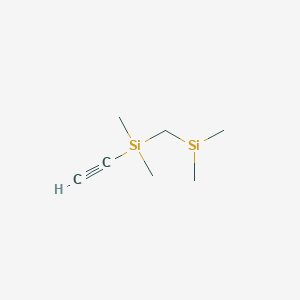

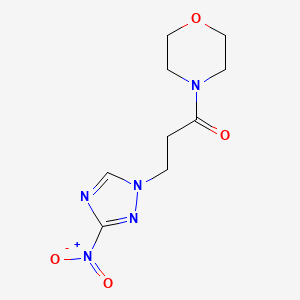
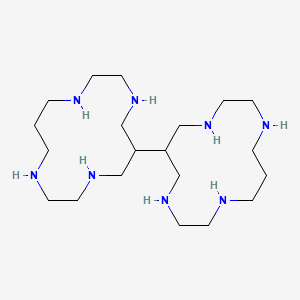

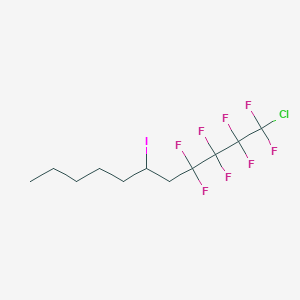

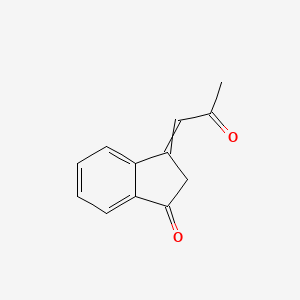
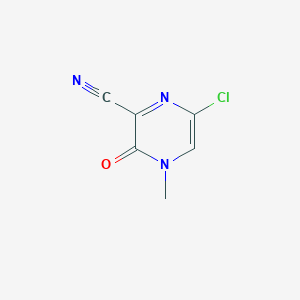
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)

